2-(3-Methylphenoxy)propanamide
Overview
Description
2-(3-Methylphenoxy)propanamide, commonly known as MPPA, is an organic compound that is used in a variety of applications. It is a colorless, odorless, and non-volatile compound that is soluble in water and has a melting point of approximately 103°C. MPPA has a wide range of uses in the scientific and industrial fields, such as in the synthesis of pharmaceuticals, in the production of polymers and resins, and in the synthesis of various organic compounds.
Scientific Research Applications
MPPA has a wide range of applications in scientific research. It is commonly used in the synthesis of various organic compounds and pharmaceuticals, such as antibiotics and anti-inflammatory drugs. It is also used in the production of polymers and resins, and in the synthesis of other organic compounds. Additionally, MPPA is used in the study of biochemical and physiological processes, such as the study of enzyme kinetics and the study of cell signaling pathways.
Mechanism of Action
The mechanism of action of MPPA is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to affect the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes.
Biochemical and Physiological Effects
MPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes. Additionally, MPPA has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Advantages and Limitations for Lab Experiments
MPPA has several advantages for use in laboratory experiments. It is a colorless, odorless, and non-volatile compound that is soluble in water, making it easy to work with in the laboratory. Additionally, it has a wide range of applications in scientific research, making it a useful tool for studying biochemical and physiological processes.
However, there are some limitations to using MPPA in laboratory experiments. It is a relatively unstable compound, and it can react with other compounds and break down over time. Additionally, it can be toxic in high concentrations, so it should be handled with care.
Future Directions
The future of MPPA research is wide open. There is still much to be learned about its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and industrial fields. Additionally, further research could be done to determine the optimal conditions for synthesizing MPPA, as well as to develop methods for synthesizing it in a more efficient and cost-effective manner. Finally, further research could be done to explore the potential applications of MPPA in other fields, such as in the production of polymers and resins.
Synthesis Methods
MPPA can be synthesized from a variety of methods. The most commonly used method is the reaction of 2-chloro-3-methyl-phenol with ammonia in the presence of a base. This reaction produces the desired product, MPPA, as well as other by-products such as 2-chloro-3-methyl-phenoxyacetic acid and ammonium chloride. The reaction is typically carried out at temperatures between 80-90°C and at a pressure of 1-2 atm.
properties
IUPAC Name |
2-(3-methylphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPJDCMWYOQNAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305792 | |
Record name | 2-(3-Methylphenoxy)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26583-50-6 | |
Record name | 2-(3-Methylphenoxy)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26583-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methylphenoxy)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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